TG53

TG2-FN PPI inhibitor solubility lead optimization

TG53 is the original diaminopyrimidine probe that uniquely disrupts the TG2–fibronectin protein-protein interaction (Ki 4.15 µM) without blocking TG2 transamidation, enabling clean dissection of integrin β1/FAK/c-Src scaffolding from catalytic activity. Essential positive control for ELISA-based TG2-FN assays (IC50 10 µM) and baseline hit for SAR-driven solubility improvement. Ideal for ovarian cancer adhesion studies.

Molecular Formula C21H22ClN5O2
Molecular Weight 411.9 g/mol
Cat. No. B15605820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG53
Molecular FormulaC21H22ClN5O2
Molecular Weight411.9 g/mol
Structural Identifiers
InChIInChI=1S/C21H22ClN5O2/c1-13-11-19(27(2)3)26-21(23-13)25-16-8-6-15(7-9-16)24-20(28)17-12-14(22)5-10-18(17)29-4/h5-12H,1-4H3,(H,24,28)(H,23,25,26)
InChIKeyJHHHSGYKBKIUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TG53 Chemical Probe for TG2-Fibronectin PPI: Research-Grade Inhibitor Selection Guide


TG53 is a diaminopyrimidine small-molecule inhibitor (CAS 946369-04-6, MW 411.88) that selectively disrupts the protein-protein interaction (PPI) between tissue transglutaminase (TG2) and fibronectin (FN) [1]. Unlike TG2 active-site inhibitors that block transamidation activity, TG53 binds at the TG2–FN interface without inhibiting the enzymatic core, providing a tool to dissect the scaffolding function of TG2 independently of its catalytic function [2]. Its biochemical inhibition constant Ki is 4.15 µM and ELISA IC50 is 10 µM, as originally characterized in the primary HTS discovery paper [1].

Why TG53 Cannot Be Replaced by Generic TG2 Inhibitors or Second-Generation Analogs Without Validation


Generic TG2 inhibitors (e.g., Z-DON, KCC009, NC9) target the transamidation active site and do not disrupt the TG2–FN complex, making them unsuitable for studies focused on integrin-mediated adhesion and outside-in signaling [1]. Even among TG2–FN PPI inhibitors, second-generation analogues such as MT4 exhibit different solubility (91.5 µM vs <5 µM) and cellular potency profiles [2], meaning MT4 cannot simply substitute for TG53 in experiments where the original hit's well-defined binding kinetics (Ki 4.15 µM) or its specific lack of enzymatic interference are critical controls [1]. Substitution without re-validation risks confounding mechanistic interpretation of TG2 scaffolding versus catalytic functions.

TG53 Quantitative Differentiation Evidence vs Closest Analogs & Alternatives


TG53 vs Second-Generation Analog MT4: Aqueous Solubility Trade-off

TG53 exhibits significantly lower aqueous solubility compared to its optimized derivative MT4, limiting its utility in assays requiring higher concentrations. The measured solubility of MT4 is 91.5 µM, while TG53 solubility is below 5 µM [1]. This difference restricts TG53's dynamic range in dose-response experiments but simultaneously makes TG53 a useful control when the biological effect requires only low micromolar concentrations and avoids potential off-target effects from higher dosing.

TG2-FN PPI inhibitor solubility lead optimization

TG53 vs MT4: Cellular Adhesion Potency in OVCAR433 Ovarian Cancer Cells

In a solid-phase adhesion assay using OVCAR433 ovarian cancer cells, MT-4 was more active than TG53 at 10 µM, with statistical significance (p<0.01) [1]. This demonstrates that second-generation optimization achieved superior cellular potency, positioning TG53 as the baseline-hit comparator for structure-activity relationship (SAR) studies rather than the most potent analogue.

cell adhesion ovarian cancer TG2-FN inhibitor

TG53 vs MT1–6 Series: ELISA-Based TG2-FN Interaction Inhibition

In an ELISA measuring the interaction between His-tagged TG2 and biotinylated FN42, MT-3, MT-4, MT-5, and MT-6 inhibited the interaction slightly more potently than TG53 at 10 µM, but all compounds showed similar inhibition at 25 µM [1]. This indicates that the primary advantage of the MT series emerges at lower concentrations, while TG53 retains comparable biochemical efficacy at saturating doses.

ELISA TG2-FN interaction structure-activity relationship

TG53 vs TG58/TG63/TG64: Most Potent Hit from Original HTS Screen

Among top hits from the AlphaLISA HTS campaign, TG53 was the most active inhibitor in ELISA validation, inhibiting the TG2-FN interaction by >50% and yielding an IC50 of 10 µM and Ki of 4.15 µM [1]. Other hits (TG58, TG63, TG64) inhibited adhesion moderately but showed less consistent potency across SKOV3 and IGROV1 cell lines. TG53 was the only compound demonstrating >50% inhibition of cell adhesion in both ovarian cancer cell lines [1].

high-throughput screening hit identification ovarian cancer

TG53 Selectivity: No Inhibition of TG2 Enzymatic Activity

TG53 and its analogues (MT1–6) do not interfere with TG2 transamidation activity, as measured by a TGase colorimetric assay [1]. This is consistent with the fact that the enzymatic core (Cys277) is distinct from the FN-binding site (aa88–106). In contrast, generic TG2 inhibitors such as BJJF078 and ERW1041E inhibit enzymatic activity but do not block the TG2-FN interaction [2][3], confirming that TG53 provides a unique pharmacological profile: pure PPI disruption without catalytic inhibition.

selectivity enzymatic assay mechanism of action

TG53 Selectivity: No Inhibition of Cell Adhesion to Collagen

TG53 does not inhibit cancer cell adhesion to collagen, another ECM protein, indicating that its anti-adhesive effect is specific to the TG2-FN complex [1]. The inactive structural analog TG288 served as a negative control, showing no inhibition in either FN or collagen adhesion assays. This matrix-substrate selectivity distinguishes TG53 from broad-spectrum integrin antagonists and supports its use in experiments designed to isolate FN-dependent adhesion pathways.

substrate specificity collagen adhesion off-target effect

Optimal Research Applications for TG53 Based on Quantitative Evidence


Positive Control for TG2-FN PPI Biochemical Assays (ELISA / BLI)

TG53 is the original reference inhibitor for ELISA-based TG2-FN interaction assays, with well-defined IC50 (10 µM) and Ki (4.15 µM) [1]. Its inhibition is concentration-dependent and competitive with FN42, making it suitable as a positive control when establishing the assay in a new laboratory or when benchmarking novel TG2-FN PPI inhibitors [1]. Second-generation analogues (MT4) may be more potent at lower concentrations [2], but TG53 remains the most widely published reference standard.

Selective Disruption of TG2 Scaffolding Function (Independent of Enzymatic Activity)

Because TG53 does not inhibit TG2 transamidation activity [1], it is the preferred tool for dissecting the scaffolding role of TG2 in integrin β1 clustering, FAK and c-Src activation, and focal adhesion maturation [2]. Researchers studying the non-enzymatic functions of TG2 in cancer cell adhesion, migration, or peritoneal dissemination should prioritize TG53 over enzymatic inhibitors such as BJJF078 or ERW1041E, which do not block the TG2-FN interaction [3].

FN-Specific Anti-Adhesion Studies in Ovarian Cancer Models

TG53 selectively inhibits ovarian cancer cell (SKOV3, IGROV1, OVCAR5) adhesion to FN without affecting adhesion to collagen [1]. At 1 µM, it significantly reduces colocalization of TG2 with integrin β1, pFAK, and c-Src in confocal IF assays [2]. This specificity makes it a valuable compound for experiments requiring discrimination between FN-dependent and collagen-dependent adhesion pathways in the tumor microenvironment.

SAR Benchmarking and Solubility Optimization Reference Standard

With its low aqueous solubility (<5 µM) [1] and moderate biochemical potency, TG53 serves as the baseline hit compound for structure-activity relationship (SAR) studies aimed at improving solubility and cellular activity of TG2-FN PPI inhibitors. Researchers engaged in medicinal chemistry optimization can use TG53 as the historical reference point against which new analogues (MT series or novel scaffolds) are compared for both potency gains and solubility improvements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.